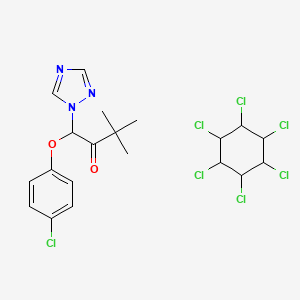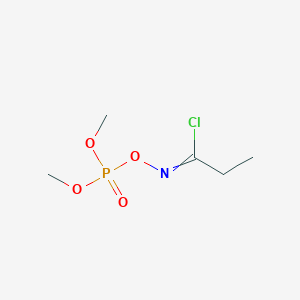![molecular formula C8H9Cl2N2O3P B14328423 N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride CAS No. 98491-08-8](/img/structure/B14328423.png)
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is a chemical compound known for its unique structure and reactivity It features a phosphoramidic dichloride group bonded to a carbamoyl group, which is further attached to a 4-methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride typically involves the reaction of 4-methoxyaniline with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamoyl chloride to yield the final product. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphoramidates, phosphoramidothioates, or phosphoramidates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid derivative and 4-methoxyaniline.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile
Catalysts: Bases such as triethylamine or pyridine
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Major Products
Phosphoramidates: Formed by substitution of the dichloride groups with amines
Phosphoramidothioates: Formed by substitution with thiols
Phosphoric Acid Derivatives: Formed by hydrolysis
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is used as a reagent for introducing phosphoramidic groups into molecules. This can be useful in the synthesis of complex organic compounds and in the modification of biomolecules.
Biology
The compound has potential applications in bioconjugation, where it can be used to link biomolecules such as proteins and nucleic acids. This is particularly useful in the development of diagnostic tools and therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used to synthesize phosphoramidate prodrugs. These prodrugs can improve the bioavailability and stability of active pharmaceutical ingredients.
Industry
In the materials science industry, the compound can be used to modify surfaces and create functional coatings. This can enhance the properties of materials such as polymers and metals, making them more suitable for specific applications.
Mecanismo De Acción
The mechanism of action of N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride involves the reactivity of the phosphoramidic dichloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable phosphoramidate linkages. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or prodrug activation.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Methylphenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a methyl group instead of a methoxy group.
N-[(4-Chlorophenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a chlorine atom instead of a methoxy group.
N-[(4-Nitrophenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The methoxy group can also participate in additional interactions, such as hydrogen bonding, which can affect the compound’s behavior in different environments.
Propiedades
Número CAS |
98491-08-8 |
|---|---|
Fórmula molecular |
C8H9Cl2N2O3P |
Peso molecular |
283.05 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9Cl2N2O3P/c1-15-7-4-2-6(3-5-7)11-8(13)12-16(9,10)14/h2-5H,1H3,(H2,11,12,13,14) |
Clave InChI |
NRSOXZLUJMOOMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)NP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
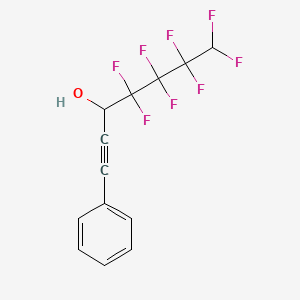
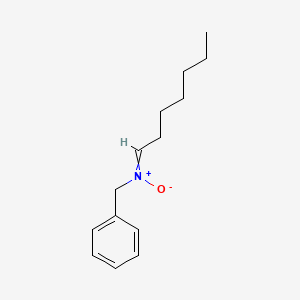
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
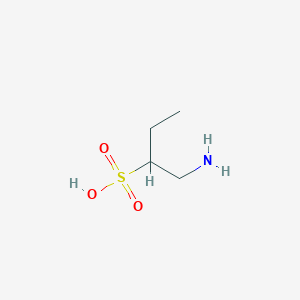
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
